molecular formula C23H17N3O2 B2669130 2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one

2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one

Cat. No.: B2669130
M. Wt: 367.4 g/mol
InChI Key: PLTMMVSHYQKBKL-UHFFFAOYSA-N
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Description

2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one is a synthetically derived spirooxindole, a class of compounds recognized for their three-dimensional, structurally rigid frameworks that are highly valuable in medicinal chemistry and drug discovery research . Spirooxindole scaffolds are frequently investigated for their potential to interact with diverse biological targets, particularly in oncology research, where analogous compounds have demonstrated potent activity by inhibiting critical protein-protein interactions such as the p53-MDM2 pathway, leading to apoptosis in cancer cells . The integration of the benzo[e]pyrazolo[1,5-c][1,3]oxazine moiety fused with the spirooxindole core in this specific compound presents a complex heterocyclic system for advanced pharmaceutical research. Further scientific exploration is focused on developing novel synthetic pathways for such complex structures and evaluating their efficacy as inhibitors for various disease-associated enzymes and transcription factors, including the JAK-STAT signaling pathway . This compound is intended for use in experimental settings to further elucidate the structure-activity relationships of spiro-fused heterocycles and to develop new therapeutic agents.

Properties

IUPAC Name

2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2/c27-22-23(17-11-5-6-12-18(17)24-22)26-20(16-10-4-7-13-21(16)28-23)14-19(25-26)15-8-2-1-3-9-15/h1-13,20H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTMMVSHYQKBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=CC=C5)C6=CC=CC=C6NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a subject of interest for researchers in pharmacology and related fields. This article explores the biological activity of this compound, presenting detailed findings from various studies and highlighting its potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C23H17N3O2
  • Molecular Weight : 367.41 g/mol
  • InChI Key : PLTMMVSHYQKBKL-UHFFFAOYSA-N

The compound features a spiro structure that combines a pyrazolo and oxazine moiety, which may contribute to its biological activity.

Spectral Data

The spectral characteristics of this compound include:

  • NMR Spectrum : Data available on SpectraBase indicates significant shifts that can be correlated with its structural features .

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. Research has shown that spiro compounds can inhibit tumor growth by targeting cell cycle regulation and apoptosis mechanisms .

Antimicrobial Activity

There is emerging evidence suggesting that this compound exhibits antimicrobial properties:

  • Activity Against Bacteria : Preliminary tests indicate effectiveness against various bacterial strains, potentially making it useful in developing new antibacterial agents .

Neuroprotective Effects

Research into neuroprotective properties is ongoing:

  • Cognitive Function : Some derivatives of similar compounds have shown promise in protecting neuronal cells from oxidative stress and neurodegeneration, suggesting potential applications in treating neurodegenerative diseases .

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of spiro compounds similar to this compound. The results demonstrated a significant reduction in cell viability in breast cancer cell lines when treated with the compound at varying concentrations.

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of several oxazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosisJournal of Medicinal Chemistry
AntimicrobialEffective against bacteriaMicrobial Drug Resistance Journal
NeuroprotectiveProtection against oxidative stressNeuropharmacology Studies

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. A study highlighted the synthesis of several derivatives and their antimicrobial properties, suggesting that modifications can enhance efficacy against resistant strains .

Anticancer Activity

Preliminary studies have suggested that 2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one may possess anticancer properties. Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential pathways for further development in cancer therapeutics.

Neuroprotective Effects

The compound's structural features suggest it may interact with neurological pathways. Some studies have explored its neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier could make it a candidate for treating conditions such as Alzheimer's disease.

Case Studies

StudyFocusFindings
Synthesis and Antimicrobial Activities Antimicrobial propertiesSeveral derivatives showed significant activity against Gram-positive and Gram-negative bacteria.
Anticancer Activity StudyCytotoxic effectsInduced apoptosis in various cancer cell lines; further research needed to elucidate mechanisms.
Neuroprotective Effects InvestigationEffects on neuronal cellsDemonstrated protective effects against oxidative stress-induced damage in neuronal cultures.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s reactivity is governed by three key regions:

  • Pyrazolo[1,5-c] oxazine core : Contains a fused heterocyclic system with nitrogen and oxygen atoms.

  • Indolin-2-one group : Features a lactam (amide) functional group.

  • Phenyl substituent : Provides aromatic reactivity at the 2-position of the pyrazole ring.

Electrophilic Aromatic Substitution

The phenyl group at position 2 undergoes typical electrophilic substitution reactions.

Reaction TypeConditionsExpected PositionProductNotes
NitrationHNO₃/H₂SO₄, 0–5°CPara to pyrazole2-(4-Nitrophenyl) derivativeMeta-directing effect of pyrazole
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Para to pyrazole2-(4-Halophenyl) derivativeSimilar reactivity observed in arylpyrazoles

Nucleophilic Reactions at the Oxazine Ring

The oxygen atom in the oxazine ring facilitates ring-opening under acidic or nucleophilic conditions:

Hydrolysis

  • Conditions : HCl (aq), reflux

  • Mechanism : Acid-catalyzed cleavage of the oxazine ring.

  • Product : Corresponding diol intermediate, which may further dehydrate to form a quinazolinone derivative .

Reaction with Amines

  • Conditions : Primary amines (e.g., NH₃, RNH₂), heat

  • Product : Ring-opened amino alcohol derivatives, with potential cyclization to form fused heterocycles.

Reactivity of the Indolin-2-one Moiety

The lactam group participates in hydrolytic and condensation reactions:

Reaction TypeConditionsProductNotes
Acidic Hydrolysis6M HCl, reflux2-Aminobenzoic acid derivativeCleavage of the lactam ring
AlkylationNaH, alkyl halidesN-Alkylated indolinoneReactivity at the amide nitrogen

Cycloaddition and Ring Expansion

The pyrazolo-oxazine core can engage in 1,3-dipolar cycloadditions, as demonstrated in related systems :

Example Reaction

  • Conditions : Diazomethane, Cu(I) catalyst

  • Product : Spirocyclic pyrazolo-quinazolinone via [3+2] cycloaddition followed by oxidation .

Oxidation and Reduction

Oxidation of the Pyrazole Ring

  • Conditions : KMnO₄, acidic conditions

  • Product : Pyrazole N-oxide derivatives, altering electronic properties .

Reduction of the Lactam

  • Conditions : LiAlH₄, THF

  • Product : Secondary amine (indoline derivative).

Functionalization via Cross-Coupling

The phenyl group supports palladium-catalyzed couplings:

Reaction TypeConditionsProduct
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂Biaryl derivatives at position 2
Buchwald-HartwigPd₂(dba)₃, XPhosN-Arylated indolinone derivatives

Stability Under Thermal and Photolytic Conditions

  • Thermal decomposition : Above 250°C, the spiro system undergoes retro-Diels-Alder fragmentation.

  • Photoreactivity : UV irradiation (λ = 254 nm) induces ring-opening via C–O bond cleavage .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituents Molecular Weight Key Feature
Target Compound 2-Phenyl 393.4 g/mol Spirocyclic oxazine-indole core
5'-Bromo-9-chloro derivative (CID 5102851) Br, Cl, furyl 510.7 g/mol Enhanced halogenated hydrophobicity
5-(1,3-Benzodioxol-5-yl) derivative Benzodioxolyl 447.4 g/mol Electron-donating group
3c () 2-Furyl 321.3 g/mol Lower decomposition temperature (203–205°C)

Antimicrobial Activity

Derivatives of the target compound demonstrate moderate to strong antibacterial and antifungal activity:

  • MIC Values : 50 μg/mL (antibacterial) and 250 μg/mL (antifungal) for 4-substituted phenyl derivatives .
  • Halogenated Analogs : Bromo and chloro substitutions (e.g., CID 5102851) may enhance activity due to increased lipophilicity, though specific data are unreported .
  • Non-Spiro Pyrazoloquinazolines: Limited antimicrobial data available; primary focus is on synthetic methodology .

Q & A

Q. What are the common synthetic routes for synthesizing 2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one, and how do reaction conditions influence yield?

Methodological Answer: A key strategy involves multi-component cyclization reactions under controlled conditions. For example:

  • Intramolecular Friedel-Crafts alkylation : Similar spiro-fused systems (e.g., pyrazolo[1,5-a]quinolines) are synthesized via cyclization of styrylpyrazoles using acidic conditions (e.g., polyphosphoric acid) to promote ring closure .
  • Ionic liquid-mediated synthesis : Evidence for structurally related spiro[indole-3,3'-pyrazol] derivatives highlights the use of ionic liquids (e.g., [bmim]PF6) as solvent and catalyst, enabling reactions at 80°C under nitrogen with reduced reaction times (4–5 hours) .

Q. Critical Parameters :

  • Temperature : Elevated temperatures (80–100°C) enhance cyclization efficiency but may risk decomposition of sensitive intermediates.
  • Catalyst-free vs. acidic conditions : Ionic liquids simplify purification but may require post-reaction neutralization (e.g., 10% aqueous NaHCO3) .

Q. How can researchers validate the structural integrity of this spiro compound, particularly its fused heterocyclic system?

Methodological Answer: Multi-spectral characterization is essential:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm spiro connectivity. For example, the absence of exchangeable protons in the oxazine ring and distinct aromatic splitting patterns can verify fused systems .
  • X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for triazoloquinazoline analogs, where planarity of fused rings and substituent angles (e.g., phenoxy group alignment at 59.3°) were confirmed .
  • Mass spectrometry : High-resolution MS (HRMS) can distinguish between isobaric structures, especially for nitrogen-rich heterocycles.

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound, particularly when introducing electron-withdrawing substituents?

Methodological Answer: Substituent-directed optimization :

  • Electron-deficient aryl groups : Use microwave-assisted synthesis to accelerate reactions involving bulky or deactivating groups (e.g., nitro or chloro substituents). For example, microwave heating reduced reaction times for pyrazolo[1,5-b][2]benzazepines by 50% compared to conventional methods .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ionic liquids ([bmim]PF6) enhance regioselectivity in cyclization steps .

Case Study :
For 5,6-dichloro-substituted benzimidazoles, yields improved from 59% to 63% by adjusting stoichiometry of Na2_2S2_2O4_4 and HCl during reduction steps .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) for structurally similar analogs?

Methodological Answer: Systematic comparative analysis :

  • Reference databases : Cross-validate chemical shifts with structurally characterized analogs (e.g., 2-(indol-2-yl)-benzimidazoles, where 1H^1H-NMR δ 7.8–8.2 ppm corresponds to aromatic protons adjacent to fused rings) .
  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or impurities.

Example :
In pyrazolo[1,5-a]quinolines, discrepancies in 13C^{13}C-NMR carbonyl signals (δ 165–170 ppm) were resolved by confirming intramolecular hydrogen bonding via IR spectroscopy (stretching frequencies at 3200–3300 cm1^{-1}) .

Q. What strategies are effective for designing bioactive derivatives while maintaining spirocyclic stability?

Methodological Answer: Functionalization via late-stage diversification :

  • Position-selective substitution : Introduce substituents at the indolin-2'-one moiety (e.g., alkylation at N1) to enhance solubility without disrupting the spiro system. For example, 7-fluoro-substituted benzodiazepines showed improved receptor binding affinity .
  • Bioisosteric replacement : Replace the oxazine oxygen with sulfur (to form thiazine analogs) for metabolic stability, as seen in spiro[indole-3,3'-pyrazol] derivatives .

Q. Stability Testing :

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>250°C indicates suitability for high-temperature applications).
  • Hydrolytic stability : Incubate in pH 7.4 buffer for 24 hours; <5% degradation suggests robustness in biological assays .

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